molecular formula C8H8O2S2 B2660844 (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid CAS No. 773129-18-3

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid

Cat. No. B2660844
M. Wt: 200.27
InChI Key: UBYDPHUHZSKWNO-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as MSA, is a synthetic compound that has been widely used in scientific research. MSA is a thiophene derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
2-bromo-5-methylthiophene, methyl mercaptan, acrylic acid, triethylamine, diisopropylcarbodiimide, N-hydroxysuccinimide, dimethylformamide, dichloromethane, ethyl acetate, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Synthesis of 5-methylthiophene-2-carboxylic acid, 2-bromo-5-methylthiophene is reacted with methyl mercaptan in the presence of triethylamine to yield 5-methylthiophene-2-thiol. The thiol is then oxidized to the corresponding sulfonic acid using hydrogen peroxide. The sulfonic acid is then hydrolyzed to yield 5-methylthiophene-2-carboxylic acid., Step 2: Synthesis of N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid, 5-methylthiophene-2-carboxylic acid is reacted with N-hydroxysuccinimide and diisopropylcarbodiimide in dimethylformamide to yield the N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid., Step 3: Synthesis of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, The N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid is reacted with acrylic acid in the presence of triethylamine in dichloromethane/ethyl acetate to yield the desired product. The product is then purified by column chromatography using a mixture of dichloromethane/ethyl acetate as the eluent. The final product is obtained as a white solid.

Mechanism Of Action

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, a type of inflammatory mediator. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.

Biochemical And Physiological Effects

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to induce apoptosis, which is a form of programmed cell death that is important in the regulation of cell growth and development.

Advantages And Limitations For Lab Experiments

One advantage of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its ability to target specific enzymes and signaling pathways that are involved in disease processes. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to have low toxicity and minimal side effects. However, one limitation of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid. One area of research is the development of novel (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid analogs that have improved solubility and potency. Another area of research is the investigation of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid and its potential therapeutic applications.

Scientific Research Applications

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYDPHUHZSKWNO-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid

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